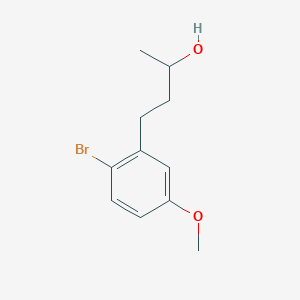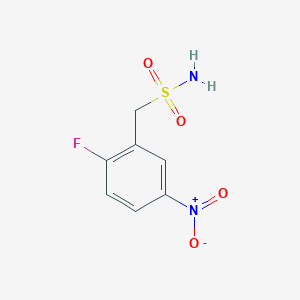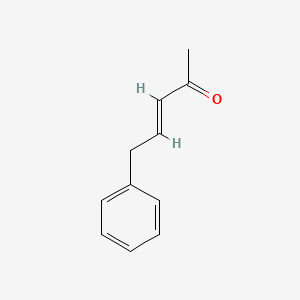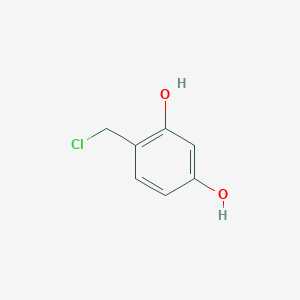
4-(Chloromethyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)benzene-1,3-diol is an organic compound with the molecular formula C7H7ClO2. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and two hydroxyl groups at the 1 and 3 positions. This compound is also known as 4-chloromethylresorcinol. It is a white to light yellow crystalline solid that is soluble in organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)benzene-1,3-diol can be synthesized through several methods. One common method involves the chloromethylation of resorcinol (benzene-1,3-diol). This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:
C6H4(OH)2+CH2O+HCl→C6H3(OH)2CH2Cl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-(Chloromethyl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include benzyl alcohol derivatives.
科学的研究の応用
4-(Chloromethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Chloromethyl)benzene-1,3-diol involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the formation of covalent bonds, resulting in changes in the structure and function of these molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
類似化合物との比較
4-(Chloromethyl)benzene-1,3-diol can be compared with other similar compounds, such as:
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups at the 1 and 2 positions. Catechol is known for its use in the synthesis of pharmaceuticals and as a precursor to various chemicals.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups at the 1 and 4 positions. Hydroquinone is widely used in the cosmetic industry for skin lightening and as a photographic developer.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar structure with a methyl group instead of a chloromethyl group. Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C7H7ClO2 |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
4-(chloromethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7ClO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4H2 |
InChIキー |
KXGDRYPEGMQUEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


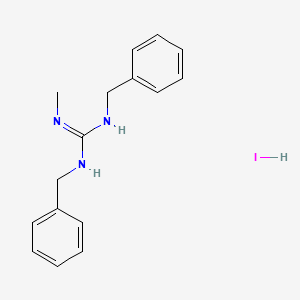
![1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13593057.png)
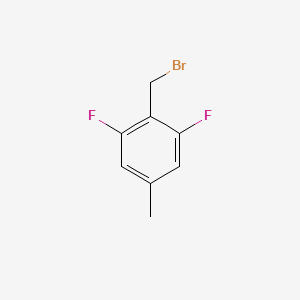
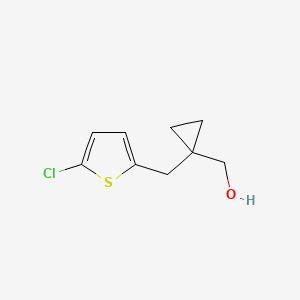

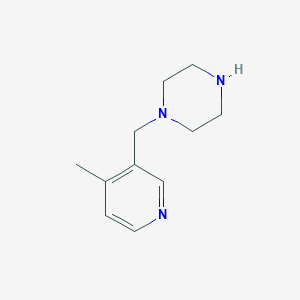
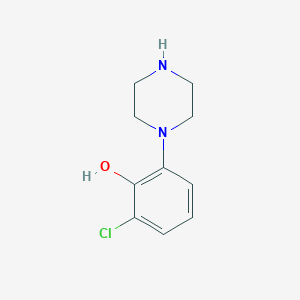
![(2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13593096.png)

